molecular formula C8H4ClF3N2S B13023235 2-(Chloromethyl)-6-(trifluoromethyl)thiazolo[5,4-b]pyridine CAS No. 1609670-88-3

2-(Chloromethyl)-6-(trifluoromethyl)thiazolo[5,4-b]pyridine

Cat. No.: B13023235
CAS No.: 1609670-88-3
M. Wt: 252.64 g/mol
InChI Key: RGNNEZDCCZAVSQ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-(trifluoromethyl)thiazolo[5,4-b]pyridine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring. The presence of both chloromethyl and trifluoromethyl groups makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6-(trifluoromethyl)thiazolo[5,4-b]pyridine typically involves the reaction of 2-aminopyridine with various reagents to introduce the thiazole ring and the functional groups. One common method includes the use of phosphorus oxychloride and carboxylic acids to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentration, which are crucial for the successful synthesis of complex heterocyclic compounds.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6-(trifluoromethyl)thiazolo[5,4-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, and alcohols under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of aminomethyl or thiomethyl derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

Scientific Research Applications

2-(Chloromethyl)-6-(trifluoromethyl)thiazolo[5,4-b]pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-(trifluoromethyl)thiazolo[5,4-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-6-(trifluoromethyl)thiazolo[5,4-b]pyridine is unique due to the combination of its chloromethyl and trifluoromethyl groups, which provide distinct reactivity and enhance its potential as a versatile intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions makes it a valuable compound in the development of new materials and pharmaceuticals.

Properties

CAS No.

1609670-88-3

Molecular Formula

C8H4ClF3N2S

Molecular Weight

252.64 g/mol

IUPAC Name

2-(chloromethyl)-6-(trifluoromethyl)-[1,3]thiazolo[5,4-b]pyridine

InChI

InChI=1S/C8H4ClF3N2S/c9-2-6-14-5-1-4(8(10,11)12)3-13-7(5)15-6/h1,3H,2H2

InChI Key

RGNNEZDCCZAVSQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1N=C(S2)CCl)C(F)(F)F

Origin of Product

United States

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